C26H24ClFN4O.HCl
Description
. This compound is a potent and non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor . It is primarily used in scientific research due to its ability to inhibit AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
Properties
Molecular Formula |
C26H25Cl2FN4O |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H |
InChI Key |
YKYDGCRJPYLXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride involves several steps:
Formation of the quinazolinone core: This step typically involves the reaction of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone ring.
Introduction of the fluoro and chlorophenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the pyridinyl and diethylamino groups: This step involves the use of a suitable pyridine derivative and a diethylamine reagent under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce derivatives with reduced functional groups .
Scientific Research Applications
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: has several scientific research applications:
Neuroscience Research: It is used to study the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: The compound is used to investigate the effects of AMPA receptor antagonists on various physiological and pathological processes.
Drug Development: It serves as a lead compound for the development of new drugs targeting AMPA receptors.
Mechanism of Action
The compound exerts its effects by binding to the AMPA receptor and inhibiting its activity. This prevents the receptor from responding to glutamate, thereby reducing excitatory synaptic transmission. The inhibition of AMPA receptors can modulate synaptic plasticity and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: is unique due to its high potency and selectivity as an AMPA receptor antagonist. Similar compounds include:
NBQX: Another AMPA receptor antagonist but with different chemical structure and potency.
GYKI 52466: A non-competitive AMPA receptor antagonist with a different mechanism of action.
Perampanel: A clinically used AMPA receptor antagonist with a distinct chemical structure.
Biological Activity
C26H24ClFN4O·HCl, also known as CP 465022, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H24ClFN4O·HCl
- Molecular Weight : 499.41 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
C26H24ClFN4O·HCl exhibits several mechanisms of action that are crucial for its biological effects:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including:
- Modulation of Receptor Activity : The compound interacts with various receptors, influencing pathways related to pain perception and inflammation:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health .
Biological Activity Data
The following table summarizes key biological activities associated with C26H24ClFN4O·HCl:
Case Study 1: Antidiabetic Effects
A study evaluated the antihyperglycemic effects of C26H24ClFN4O·HCl in diabetic animal models. The results indicated significant reductions in blood glucose levels when administered alongside standard antidiabetic medications. The compound's ability to inhibit DPP-IV was identified as a key mechanism contributing to its efficacy .
Case Study 2: Analgesic Potential
Research into the analgesic properties of C26H24ClFN4O·HCl revealed its effectiveness in reducing pain responses in rodent models. The compound's interaction with opioid receptors was highlighted as a primary pathway through which it exerts its analgesic effects. This suggests potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
